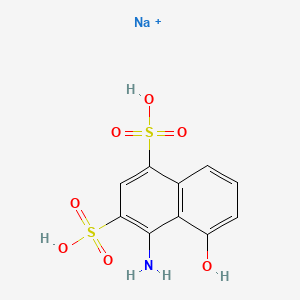
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it valuable in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and further sulfonation. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Sulfonation: Finally, the amino compound undergoes further sulfonation to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of naphthalene using fuming sulfuric acid.
Nitration: Controlled nitration using a mixture of nitric and sulfuric acids.
Reduction: Reduction of the nitro compound using iron powder and ammonium hydroxide.
Sulfonation: Final sulfonation to produce the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium hydroxide are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a precursor for various chemical reactions in organic synthesis.
Biology:
- Utilized in biochemical assays and research involving enzyme reactions.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
作用機序
The mechanism of action of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a wide range of applications .
類似化合物との比較
1-Amino-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar functional groups but different sulfonation positions.
5-Sulfoisophthalic acid sodium salt: Different core structure but similar sulfonic acid groups.
Uniqueness: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C10H9NNaO7S2+ |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1 |
InChIキー |
JOVLEOXYYWEEEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















